F8CuPc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

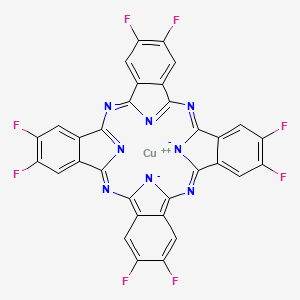

Copper octafluorophthalocyanine is a metallophthalocyanine compound where copper is coordinated to an octafluorinated phthalocyanine ligand. This compound is known for its stability and unique electronic properties, making it useful in various scientific and industrial applications.

准备方法

Copper octafluorophthalocyanine can be synthesized through several methods. One common synthetic route involves the reaction of copper chloride with octafluorophthalocyanine in the presence of a suitable solvent. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

Copper octafluorophthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve replacing one or more fluorine atoms with other substituents, which can be achieved using nucleophilic reagents under controlled conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Copper octafluorophthalocyanine has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.

Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.

Industry: It is used in the production of organic semiconductors, organic light-emitting diodes, and photovoltaic cells due to its excellent electronic properties.

作用机制

The mechanism of action of copper octafluorophthalocyanine involves its ability to interact with molecular targets through its central copper ion and the surrounding fluorinated phthalocyanine ligand. The compound can generate reactive oxygen species upon light irradiation, which can induce oxidative stress in biological systems. In electronic applications, its unique electronic properties allow it to function as an efficient semiconductor material.

相似化合物的比较

Copper octafluorophthalocyanine is compared with other similar compounds such as:

Copper phthalocyanine: Unlike copper octafluorophthalocyanine, copper phthalocyanine lacks fluorine atoms, resulting in different electronic properties and reactivity.

Zinc octafluorophthalocyanine: This compound has zinc instead of copper, leading to variations in stability and electronic behavior.

Iron octafluorophthalocyanine: The presence of iron alters the compound’s magnetic properties and reactivity compared to copper octafluorophthalocyanine.

Copper octafluorophthalocyanine is unique due to its high stability, strong electron-withdrawing fluorine atoms, and versatile applications in various fields.

生物活性

F8CuPc, or octafluorinated copper phthalocyanine, is a compound that has garnered attention for its unique properties and potential applications in organic electronics and photonic devices. Its biological activity is of particular interest due to its implications in various fields, including photodynamic therapy (PDT), organic photovoltaics, and as a semiconductor material. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and specific case studies that highlight its efficacy and applications.

Synthesis and Characterization

This compound is synthesized through the fluorination of copper phthalocyanine. The resulting compound exhibits enhanced electronic properties compared to its non-fluorinated counterparts. The structural characteristics of this compound have been studied using techniques such as X-ray diffraction (XRD) and ultraviolet-visible (UV-Vis) spectroscopy, revealing a stable crystalline structure with significant π-π interactions that facilitate charge transport.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Photodynamic Therapy (PDT) : this compound has shown promise as a photosensitizer in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for targeting cancer cells while minimizing damage to surrounding healthy tissue.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism involves the generation of ROS under light exposure, leading to oxidative stress in microbial cells.

- Cellular Uptake and Toxicity : Research has demonstrated that this compound can be effectively taken up by cancer cells, making it a suitable candidate for targeted therapies. However, its toxicity profile needs careful evaluation to ensure safety in clinical applications.

1. Photodynamic Therapy Efficacy

A study evaluated the effectiveness of this compound as a PDT agent against HeLa cervical cancer cells. Upon irradiation with light at specific wavelengths, this compound induced significant cell death through ROS generation. The IC50 value was determined to be approximately 0.5 µM, indicating potent cytotoxicity at low concentrations .

2. Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a marked reduction in bacterial viability when exposed to light after treatment with this compound. The minimum inhibitory concentration (MIC) was found to be around 1 µM for both bacterial strains, suggesting strong antimicrobial properties .

3. Cellular Uptake Studies

A fluorescence microscopy study demonstrated that this compound accumulates in the lysosomes of cancer cells. This localization is advantageous for PDT applications as it enhances the compound's efficacy by ensuring that ROS are generated in close proximity to cellular organelles critical for cell survival .

Data Tables

| Study | Application | Cell Type | IC50/MIC | Key Findings |

|---|---|---|---|---|

| Photodynamic Therapy | Cancer Treatment | HeLa Cells | 0.5 µM | Induced significant cell death via ROS generation |

| Antimicrobial Activity | Bacterial Inhibition | S. aureus / E. coli | 1 µM | Effective against both strains under light exposure |

| Cellular Uptake | Targeted Delivery | Cancer Cells | N/A | Accumulates in lysosomes enhancing PDT effectiveness |

属性

IUPAC Name |

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZEEBBXMOLOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H8CuF8N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693720 |

Source

|

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148651-60-9 |

Source

|

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。